4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide

Description

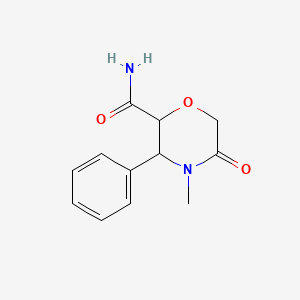

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide (CAS: 1803605-76-6) is a heterocyclic organic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . Its structure features a morpholine ring substituted with a phenyl group at position 3, a methyl group at position 4, a ketone (oxo) group at position 5, and a carboxamide moiety at position 2. This compound is typically synthesized via multi-step organic reactions, as inferred from related protocols involving morpholine derivatives . Its purity is often reported as ≥95% in commercial and research-grade samples .

Properties

IUPAC Name |

4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-9(15)7-17-11(12(13)16)10(14)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZZVSGKGWMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a carboxylic acid derivative. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The morpholine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is . Its structure includes a morpholine ring, which is known for its ability to interact with biological targets due to its unique electronic properties. The presence of the phenyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

The primary application of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures have shown promise in:

- Anticancer Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Anti-inflammatory Properties : Morpholine derivatives are often investigated for their ability to modulate inflammatory pathways. This is particularly relevant for developing treatments for chronic inflammatory diseases .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| 4-Methyl-5-oxo-3-(4-chlorophenyl)morpholine | MCF-7 | 5.0 | High selectivity observed |

| 4-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo | HCT-116 | 7.2 | Effective against colon cancer |

| 4-Ethyl derivative | OVXF 899 | 2.76 | Significant activity against ovarian cancer |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Observations:

Morpholine vs. Pyrrolidine/β-Lactam Cores : The morpholine ring in the target compound imparts distinct electronic and steric properties compared to pyrrolidine (smaller ring with one less oxygen atom) or β-lactam systems (rigid bicyclic structure) .

Functional Group Diversity : The pyrazole derivative retains the morpholine ring but introduces a sulfur-containing methylthio group, which may influence redox properties .

Biological Activity

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The compound features a morpholine ring, which is significant for its biological interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. The precise pathways and targets are still under investigation, necessitating further studies to elucidate its full mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The following table summarizes key findings from recent studies:

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro evaluations demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it showed selective activity against renal cancer cells with an IC50 value of 1.143 µM, indicating its potential as a targeted therapeutic agent .

- Mechanistic Insights : Further investigations revealed that the compound acts as an inducer of apoptosis in cancer cells, which is crucial for its anticancer efficacy. Flow cytometry assays indicated dose-dependent induction of apoptosis in MCF-7 and other breast cancer cell lines .

- Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition by compounds related to this compound, with inhibition ratios comparable to established anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 4-Methyl-5-oxo-3-phenylmorpholine | Anticancer | 1.143 | Selective against renal cancer |

| 1,2,4-Oxadiazole Derivatives | Anticancer | Various | Broader spectrum but less selective |

| Tamoxifen | Antiestrogen | Varies | Well-established but non-selective |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide?

Answer:

A multi-step synthesis approach is typically employed, starting with the condensation of substituted morpholine precursors with phenylcarboxamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC to facilitate reaction between carboxylic acid and amine intermediates.

- Ring closure : Optimize reaction conditions (e.g., temperature, solvent polarity) to promote cyclization into the morpholine scaffold.

- Purification : Employ column chromatography or recrystallization to isolate the target compound .

Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolve crystal packing and confirm 3D structure, as demonstrated for structurally related oxazolidinones .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Contradictions often arise from variations in experimental conditions. A systematic approach includes:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent, temperature) and identify optimal conditions .

- Data Reconciliation : Cross-reference computational predictions (e.g., reaction path searches via quantum chemistry) with empirical results to validate outliers .

- Reproducibility Checks : Standardize protocols for moisture-sensitive steps (e.g., anhydrous solvent purification) to minimize environmental variability.

Advanced: What computational strategies aid in elucidating the reaction mechanism of this compound formation?

Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to map potential energy surfaces and transition states.

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing reliance on trial-and-error .

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity or side reactions.

Advanced: How can membrane separation technologies improve the purification of this compound?

Answer:

- Nanofiltration : Use size-exclusion membranes to separate the target molecule (MW ~250–300 Da) from smaller impurities.

- Simulated Moving Bed (SMB) Chromatography : Optimize continuous separation processes for large-scale applications, as classified under CRDC’s membrane technologies .

- Solvent-Resistant Membranes : Select materials compatible with polar aprotic solvents (e.g., DMF, DMSO) commonly used in synthesis .

Advanced: What strategies address discrepancies in reported biological activity data for this compound?

Answer:

- Standardized Assay Conditions : Control variables like cell line passage number, serum batch, and incubation time.

- Metabolic Stability Studies : Use HPLC-MS to assess compound degradation under assay conditions, as applied in lipophilicity studies .

- Structure-Activity Relationship (SAR) Modeling : Compare analogs (e.g., fluorinated or methoxy-substituted derivatives) to isolate pharmacophoric features .

Basic: How can researchers assess the physicochemical stability of this compound?

Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks.

- HPLC Purity Monitoring : Track degradation products using C18 columns and UV detection at λ ~254 nm .

- pH-Dependent Stability : Perform kinetic studies in buffered solutions (pH 1–10) to identify hydrolysis-sensitive moieties.

Advanced: What reactor designs are optimal for scaling up synthesis while minimizing side reactions?

Answer:

- Microreactor Systems : Enhance heat/mass transfer for exothermic or fast reactions, reducing byproduct formation.

- Continuous Stirred-Tank Reactors (CSTR) : Maintain steady-state conditions for intermediate isolation, as outlined in CRDC’s reactor design guidelines .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.